Benzyl 4-[(4-chlorobenzenesulfonyl)oxy]benzoate
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Overview
Description
Benzyl 4-[(4-chlorobenzenesulfonyl)oxy]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyl group attached to a benzoate moiety, which is further substituted with a 4-chlorobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-[(4-chlorobenzenesulfonyl)oxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with benzyl alcohol in the presence of a suitable catalyst. The resulting benzyl 4-hydroxybenzoate is then reacted with 4-chlorobenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-[(4-chlorobenzenesulfonyl)oxy]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions are used, with water or alcohol as the solvent.
Major Products:
Substitution Reactions: Depending on the nucleophile used, various substituted benzoates can be formed.
Hydrolysis: The major products are 4-hydroxybenzoic acid and benzyl alcohol.
Scientific Research Applications
Benzyl 4-[(4-chlorobenzenesulfonyl)oxy]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 4-[(4-chlorobenzenesulfonyl)oxy]benzoate involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Benzyl 4-hydroxybenzoate: Similar structure but lacks the sulfonyl group.
4-Chlorobenzyl benzoate: Similar structure but with a different substitution pattern.
Uniqueness: Benzyl 4-[(4-chlorobenzenesulfonyl)oxy]benzoate is unique due to the presence of both the benzyl and sulfonyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
benzyl 4-(4-chlorophenyl)sulfonyloxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClO5S/c21-17-8-12-19(13-9-17)27(23,24)26-18-10-6-16(7-11-18)20(22)25-14-15-4-2-1-3-5-15/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GECURNUNDQDSID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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